molecular formula C14H9Cl2N3OS B233484 N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide

N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide

Numéro de catalogue B233484
Poids moléculaire: 338.2 g/mol
Clé InChI: VGSCUAAYWMMTCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide, also known as ABT-737, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2005 by Abbott Laboratories and has since been used in various studies to investigate its mechanism of action and its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves its binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from interacting with pro-apoptotic proteins such as Bax and Bak, which are responsible for initiating the apoptotic pathway. As a result, this compound induces apoptosis in cancer cells by releasing the pro-apoptotic proteins from the inhibitory effect of the anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have specific biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin, by inhibiting the function of anti-apoptotic proteins.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has a high affinity for anti-apoptotic proteins, which makes it a potent inducer of apoptosis in cancer cells. However, this compound also has some limitations. It has a short half-life in vivo, which limits its efficacy in animal studies. It also has a narrow therapeutic window, which means that it can induce toxicity in normal cells at high doses.

Orientations Futures

There are several future directions for the research on N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. One potential direction is to develop more potent and selective inhibitors of anti-apoptotic proteins that can overcome the limitations of this compound. Another direction is to investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of this compound in other disease models, such as neurodegenerative diseases, could also be explored.

Méthodes De Synthèse

The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves a series of chemical reactions that start with the condensation of 2-amino-1,3-benzothiazole and 2,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Applications De Recherche Scientifique

N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been extensively used in scientific research to investigate its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the function of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This compound has been tested in various cancer cell lines and has shown promising results in preclinical studies.

Propriétés

Formule moléculaire

C14H9Cl2N3OS

Poids moléculaire

338.2 g/mol

Nom IUPAC

N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide

InChI

InChI=1S/C14H9Cl2N3OS/c15-7-1-3-9(10(16)5-7)13(20)18-8-2-4-11-12(6-8)21-14(17)19-11/h1-6H,(H2,17,19)(H,18,20)

Clé InChI

VGSCUAAYWMMTCS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N

SMILES canonique

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.